(1-cyclopropyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol: is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound is characterized by a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanol group.
Preparation Methods
The synthesis of (1-cyclopropyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by reduction to introduce the methanol group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol can be compared with other similar compounds, such as:
(1-Cyclopropyl-1H-pyrazol-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-Cyclopropyl-1H-pyrazol-3-yl)amine: Similar structure but with an amine group instead of methanol.
(1-Cyclopropyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C6H8N2O and a molecular weight of approximately 138.17 g/mol. Its structure includes a cyclopropyl group attached to a pyrazole ring, with a hydroxymethyl substituent at the 3-position. This arrangement contributes to its reactivity and interaction with various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets. This interaction can modulate the activity of these targets, leading to various therapeutic effects.
Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. Research has shown that compounds structurally related to this compound can effectively inhibit both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Bacteria | Activity (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 µg/mL |
Compound B | Escherichia coli | 1.0 µg/mL |
This compound | TBD | TBD |
While specific data for this compound is still being determined, its structural similarity to other effective compounds suggests potential efficacy.
Antiproliferative Activity
In vitro studies have demonstrated that pyrazole derivatives can possess antiproliferative effects against various cancer cell lines. These effects are often linked to the inhibition of key pathways involved in cell growth.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | Melanoma | 20 |
Compound D | Colon Cancer | 15 |
This compound | TBD | TBD |
The exact IC50 values for this compound are not yet available, but similar compounds have shown promising results in cancer models.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds like this compound may inhibit pro-inflammatory cytokines such as IL-1β and TNFα by modulating pathways involving PKM2—a critical enzyme in metabolic regulation and inflammation.
Case Studies
A notable case study focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. The study emphasized how structural modifications could enhance activity profiles against various pathogens and cancer cell lines. Results indicated that specific functional groups are crucial for achieving desired biological effects, positioning this compound as a promising candidate in drug discovery efforts.
Properties
CAS No. |
2201840-10-8 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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